N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide
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Overview
Description
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide typically involves the reaction of 4-fluoroaniline with 3,4-dihydro-2H-chromene-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives
Scientific Research Applications
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, it may interact with antioxidant pathways, enhancing the body’s ability to neutralize reactive oxygen species (ROS) and reduce oxidative stress .
Comparison with Similar Compounds
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide: Known for its potent analgesic effects.
N-(3-fluorophenyl)-N’-(2-thiazolyl)urea: Exhibits cytokinin-like activity and is used in plant growth regulation
Uniqueness: The uniqueness of this compound lies in its combination of a chromene core with a fluorophenyl group, which imparts both stability and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-11-5-7-12(8-6-11)18-16(19)14-9-10-20-15-4-2-1-3-13(14)15/h1-8,14H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZFDJLDODLLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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